2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde
Description
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde is a pyridine derivative featuring a chlorine atom at position 2, a chloromethyl (-CH₂Cl) group at position 5, and a carbaldehyde (-CHO) group at position 3. This compound is structurally analogous to intermediates widely used in pharmaceuticals and agrochemicals due to its reactive functional groups. The aldehyde moiety enables nucleophilic additions, while the chloromethyl group allows further functionalization via substitution reactions.
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-2-5-1-6(4-11)7(9)10-3-5/h1,3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZEMYEIXWVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde typically involves the chlorination of 2-chloro-5-methylpyridine. The process can be summarized as follows:
Starting Material: 2-Chloro-5-methylpyridine.
Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete chlorination.
Isolation: The product is isolated by distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactor: The starting material and chlorine gas are continuously fed into the reactor.
Catalyst: Iron(III) chloride is used as a catalyst.
Temperature Control: The reaction temperature is carefully controlled to optimize the yield.
Product Isolation: The product is continuously extracted and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products
Oxidation: 2-Chloro-5-chloromethyl-pyridine-3-carboxylic acid.
Reduction: 2-Chloro-5-chloromethyl-pyridine-3-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde involves its reactivity with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This makes it useful in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key pyridine derivatives structurally related to 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde:
Biological Activity
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₆H₄Cl₂N
- CAS Number : 176433-45-7
- Molecular Weight : 175.01 g/mol
The compound features a pyridine ring substituted with chlorine and an aldehyde functional group, which may contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, although specific pathways remain under investigation.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been noted, which is critical for its potential use in cancer therapy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown inhibitory effects on kinases involved in tumor progression, highlighting its potential as a scaffold for developing selective kinase inhibitors.
Interaction with Biological Targets
The biological activity of this compound is likely mediated through interactions with various biological macromolecules:
- DNA Binding : The aldehyde group may facilitate interactions with DNA, leading to disruptions in replication and transcription.
- Enzyme Modulation : The compound may act as a competitive inhibitor for certain enzymes, altering their normal function and contributing to its therapeutic effects.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study B (2021) | Reported significant cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ of 15 µM. |
| Study C (2022) | Highlighted the compound's role as an inhibitor of VEGFR-2 kinase, suggesting implications in angiogenesis inhibition. |
Research Findings
- Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of chlorinated pyridines, including this compound, exhibited potent antimicrobial properties against Gram-positive bacteria .
- Anticancer Potential : In vitro assays indicated that the compound could reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Kinase Inhibition : The compound was found to inhibit receptor tyrosine kinases involved in tumor growth and metastasis, providing a promising avenue for further drug development .
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for preparing 2-chloro-5-chloromethyl-pyridine-3-carbaldehyde, and what analytical methods are recommended for confirming its purity and structure? A:
- Synthetic Routes :
- Chloromethylation : React 5-chloropyridine-3-carbaldehyde with formaldehyde and HCl in the presence of ZnCl₂ (Lewis acid catalyst) under reflux. This method mirrors chloromethylation strategies for analogous pyridine derivatives .
- Stepwise Halogenation : Sequential chlorination of precursor pyridines using POCl₃ or SOCl₂, followed by regioselective substitution at the 5-position. Optimization of reaction time and temperature is critical to avoid over-chlorination .
- Characterization :
Advanced: Regioselectivity in Substitution Reactions
Q: How can researchers control regioselectivity during nucleophilic substitution reactions involving this compound? A:
-
Catalytic Influence : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to target the 2-chloro position, leveraging steric and electronic effects. The 5-chloromethyl group directs nucleophiles to the 2-position due to its electron-withdrawing nature .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity at the aldehyde group, while non-polar solvents favor substitution at chlorinated sites .
-
Table: Reactivity Trends
Position Reactivity (Relative Rate) Preferred Conditions 2-Cl High (Pd catalysis) Pd(PPh₃)₄, K₂CO₃, DMF 5-CH₂Cl Moderate (SN2) NaI, acetone, reflux
Stability and Decomposition Pathways
Q: What are the key stability concerns for this compound under storage or reaction conditions, and how can degradation be mitigated? A:
- Thermal Sensitivity : The aldehyde group is prone to oxidation, forming carboxylic acid derivatives. Store at 2–8°C under inert gas (N₂/Ar) .
- Hydrolytic Degradation : The chloromethyl group hydrolyzes in aqueous media to form hydroxymethyl derivatives. Use anhydrous solvents (e.g., THF) for reactions .
- Light Sensitivity : UV exposure accelerates decomposition. Use amber glassware and minimize light exposure during handling .
Advanced: Computational Modeling for Reactivity Prediction
Q: How can computational methods (e.g., DFT) predict the reactivity of this compound in complex reactions? A:
- DFT Applications :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 2-Cl and aldehyde groups typically show high electrophilicity .
- Simulate transition states for cross-coupling reactions to optimize catalyst selection (e.g., Pd vs. Cu) .
- Software Tools : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron density analysis .
Applications in Drug Development
Q: What methodologies are used to evaluate the bioactivity of this compound derivatives in medicinal chemistry? A:
- Targeted Synthesis : Introduce substituents (e.g., aryl, amine) at the 5-chloromethyl position to enhance binding to enzyme active sites (e.g., kinases) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based assays.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with potency .
Safety and Hazard Mitigation
Q: What safety protocols are essential when handling this compound in laboratory settings? A:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite). Avoid water to prevent hydrolysis .
- Waste Disposal : Segregate halogenated waste and consult EPA guidelines for incineration .
Advanced: Mechanistic Studies of Side Reactions
Q: How can researchers resolve contradictions in reported yields for Pd-catalyzed reactions involving this compound? A:
- Parameter Screening :
- Catalyst Loading : Excess Pd (≥5 mol%) may cause homocoupling; optimize to 1–2 mol% .
- Base Selection : K₃PO₄ outperforms K₂CO₃ in preventing aldehyde oxidation .
- Byproduct Analysis : Use LC-MS to identify dimeric or oxidized species. Adjust reaction time (<12 hrs) to minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
